![molecular formula C6H7N5O B141273 7-Metilguanina CAS No. 578-76-7](/img/structure/B141273.png)
7-Metilguanina
Descripción general
Descripción
7-Methylguanine (7-MG) is a modified purine base that can result from the methylation of DNA and RNA. It has been implicated in various biological processes, including the repair of DNA damage and the modulation of gene expression. The presence of 7-MG in DNA is associated with mutagenic and carcinogenic effects, as it can interfere with the normal base pairing and replication processes .
Synthesis Analysis
The synthesis of 7-MG can occur through the methylation of guanine residues in nucleic acids. This methylation can be induced by certain carcinogens, such as N-methylnitrosourea and dimethylnitrosamine, which are known to methylate nucleic acids . Additionally, 7-MG can be synthesized in vitro by treating 7-methylguanosine or methylated DNA with alkaline conditions, leading to the formation of N5-methyl-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine .
Molecular Structure Analysis
The molecular structure of 7-MG has been characterized by various chromatographic and spectral techniques. It has been found to exist as cis/trans isomers with restricted rotation about the amide bond. The mass spectra of these isomers show an identical peak (M+ at m/z 183), and their nuclear magnetic resonance (NMR) spectra exhibit two sets of resonances whose relative intensities are solvent-dependent . The protonation and base pairing properties of 7-MG have also been studied, revealing its ability to form Watson-Crick pairs with complementary nucleobases .
Chemical Reactions Analysis
7-MG can undergo various chemical reactions, including the formation of linkage isomers with trans-(NH3)2Pt(II) and reaction with 2-aryl-substituted malondialdehydes to yield fluorescent tricyclic structures. These reactions have been utilized to study the binding properties of 7-MG and to develop analytical methods for its detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-MG have been explored through different analytical techniques. For instance, differential pulse voltammetry has been used for its rapid determination, indicating that 7-MG can be directly measured in the acid hydrolysate of alkylated nucleic acids . The fluorescence properties of 7-MG derivatives have also been characterized, showing that these derivatives have significantly higher fluorescence intensity compared to the intrinsic fluorescence of 7-MG, which is useful for analytical purposes .
Case Studies
Several case studies have highlighted the biological significance of 7-MG. For example, its presence in white blood cell DNA of healthy individuals and cancer patients has been measured, showing increased levels after treatment with alkylating agents like dacarbazine and procarbazine . Another study found that urinary excretion of 7-MG is associated with an increased risk of lung cancer, particularly among current smokers and individuals with a specific genotype (GSTM1 null) . Furthermore, the persistence of 7-MG in rat bladder epithelial DNA after treatment with carcinogens suggests its potential role in the initiation of urinary bladder carcinogenesis .
Aplicaciones Científicas De Investigación
Candidato a fármaco anticancerígeno
7-MG se ha identificado como un inhibidor competitivo de la enzima de reparación del ADN poli (ADP-ribosa) polimerasa (PARP) y la enzima modificadora del ARN tRNA-guanina transglicosilasa (TGT). Su potencial como fármaco anticancerígeno surge de su capacidad para inhibir estas enzimas, que son cruciales para la supervivencia de las células cancerosas . Datos preliminares sugieren que 7-MG no induce mutaciones ni anomalías cromosómicas estructurales, lo que lo convierte en un componente prometedor para los regímenes de quimioterapia .
Mecanismo de inhibición de PARP-1
Los mecanismos moleculares por los que 7-MG inhibe PARP-1 se han estudiado mediante dinámica molecular, anisotropía de fluorescencia y microscopía de transferencia de energía de resonancia de Förster de partícula única (spFRET). Estos estudios han demostrado que 7-MG compite con el sustrato NAD+ y se une en el sitio activo de PARP-1, mediado por enlaces de hidrógeno e interacciones no polares . Esta unión promueve la formación de complejos PARP-1-nucleosoma y suprime la automodificación de PARP-1 dependiente del ADN, lo que potencialmente evita la eliminación de lesiones del ADN genotóxico .
Perfil farmacocinético y de toxicidad
7-MG tiene un perfil farmacocinético y de toxicidad predictivo atractivo. No ejerce efectos adversos significativos en el organismo, lo cual es crucial para su consideración como agente terapéutico . Las propiedades toxicológicas del compuesto se han estudiado de forma exhaustiva, no mostrando actividad blastomogénica ni efectos adversos en la morfología cuando se administra en regímenes de tratamiento establecidos .
Indicador de recambio de ARN
7-MG es un producto de degradación de los ácidos nucleicos y está presente en pequeñas cantidades en la orina humana. Puede considerarse un indicador del recambio de ARN en todo el cuerpo, proporcionando información sobre los procesos metabólicos que implican al ARN .
Maduración y traducción del ARNm
En el ARNm, la caperuza de guanosina se metila debido a la actividad de la metiltransferasa, que es necesaria para la maduración y la traducción. 7-MG juega un papel en este proceso, y comprender su función puede contribuir al conocimiento del procesamiento del ARNm y su regulación .
Adctos de ADN y envejecimiento
Los adctos de 7-MG están normalmente presentes en el ADN, expuestos a varios agentes metilantes exógenos y endógenos. La cantidad de estos adctos aumenta con el envejecimiento, lo que sugiere un posible papel de 7-MG en el proceso de envejecimiento y sus cambios moleculares asociados .
Mecanismo De Acción
Target of Action
7-Methylguanine (7-MG) primarily targets the DNA repair enzyme poly (ADP-ribose) polymerase 1 (PARP1) and the RNA-modifying enzyme tRNA-guanine transglycosylase (TGT) . These enzymes play crucial roles in DNA repair and RNA modification, respectively .
Mode of Action
7-MG competitively inhibits PARP1 and TGT . It binds to the active site of these enzymes, mediated by hydrogen bonds and nonpolar interactions with key residues . This binding suppresses the catalytic activity of PARP1, inhibiting the dissociation of the PARP1-DNA complex .
Biochemical Pathways
7-MG actively participates in biological functions by affecting the metabolism of various RNA molecules, including messenger RNA, ribosomal RNA, microRNA, and transfer RNA . It’s also involved in the regulation of gene expression and DNA repair .
Result of Action
The inhibition of PARP1 and TGT by 7-MG can have significant molecular and cellular effects. For instance, it’s been demonstrated that 7-MG could accelerate apoptotic death of BRCA1-deficient breast cancer cells induced by cisplatin and doxorubicin . This suggests a potential anticancer activity of 7-MG.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-7-methyl-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWGECJQACGGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020873 | |
Record name | 7-Methylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Methylguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
578-76-7 | |
Record name | 7-Methylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-Methylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193444 | |
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Record name | 7-Methylguanine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19647 | |
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Record name | 7-Methylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1,7-dihydro-7-methyl-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.575 | |
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Record name | N7-METHYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661J4K04NB | |
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Record name | 7-Methylguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
370 °C | |
Record name | 7-Methylguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 7-methylguanine and how is it formed?
A1: 7-Methylguanine (7-meG) is a modified DNA base formed by the alkylation of guanine at the N7 position. This modification primarily arises from the interaction of DNA with endogenous or exogenous alkylating agents. [, , , ]
Q2: What is the biological significance of 7-meG formation in DNA?
A2: While 7-meG is considered less mutagenic than other DNA adducts like O6-methylguanine, it can still interfere with DNA replication and transcription. [, , , ] Its presence has been linked to aging and may play a role in the development of certain cancers. [, ]
Q3: Does 7-meG formation vary throughout the cell cycle?
A3: Yes, research using synchronized rat liver cells shows that 7-meG formation, induced by dimethylnitrosamine, peaks during the G1 phase, decreases during DNA synthesis (S phase), and reaches its lowest point during hydroxyurea-induced cell cycle arrest. []
Q4: How does 7-meG formation differ in target and non-target tissues?
A4: Studies using N-nitrosomethylethylamine in rats revealed that the liver, a target organ, exhibited significantly higher levels of 7-meG compared to non-target tissues like the kidney, esophagus, and lung. This highlights the importance of tissue-specific metabolism in carcinogen activation. []
Q5: Does the route of administration affect 7-meG formation?
A5: Yes, research shows that intraperitoneal administration of dimethylnitrosamine leads to higher levels of 7-meG in kidney DNA compared to oral administration. This suggests that first-pass metabolism by the liver can significantly impact the dose reaching other organs. []
Q6: What is the molecular formula and weight of 7-methylguanine?
A6: The molecular formula of 7-methylguanine is C6H7N5O, and its molecular weight is 165.15 g/mol.
Q7: What spectroscopic techniques are used to characterize 7-methylguanine?
A7: Several spectroscopic techniques can be employed to characterize 7-meG, including:* NMR spectroscopy: Provides detailed structural information and can distinguish between different isomers. [, ]* Mass spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. []* UV-Vis spectroscopy: Used for quantification and monitoring changes in the molecule. []
Q8: Does 7-meG exist in different forms?
A8: Yes, 7-meG can exist in both a closed ring form and an imidazole ring-opened form. The ring-opened form, N5-methyl-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine, has been identified in vivo and shows greater persistence than the closed ring form. [, ]
Q9: Is 7-meG stable under physiological conditions?
A9: 7-meG in DNA can undergo spontaneous depurination, but its half-life varies depending on the tissue and the presence of repair mechanisms. [, ]
Q10: How does the presence of 7-meG affect DNA stability?
A10: The presence of 7-meG can create sites prone to depurination, potentially leading to DNA strand breaks and contributing to genomic instability. [, ]
Q11: What are the implications of 7-meG for cancer research?
A11: 7-meG serves as a valuable biomarker for assessing DNA damage caused by alkylating agents, some of which are potent carcinogens. [, , ] Understanding its formation, repair, and biological consequences is crucial for developing strategies to prevent and treat cancer.
Q12: Have computational methods been applied to study 7-meG?
A12: While the provided research papers don't delve deeply into computational studies, these methods can be employed to:* Model the interaction of 7-meG with DNA repair enzymes.* Simulate the impact of 7-meG on DNA structure and stability.* Develop QSAR models to predict the mutagenicity and carcinogenicity of compounds based on their ability to form 7-meG.
Q13: How do structural modifications to guanine affect its susceptibility to methylation at the N7 position?
A13: While the provided research focuses primarily on 7-meG, broader research suggests that:* Electron-donating groups on the purine ring can increase susceptibility to alkylation.* Steric hindrance around the N7 position can hinder alkylation.* The local sequence context within DNA can influence the accessibility of guanine to alkylating agents.
Q14: How is 7-meG typically extracted and quantified from biological samples?
A14: Common methods involve DNA extraction, hydrolysis to release individual bases, and analysis using techniques like:* High-performance liquid chromatography (HPLC) [, , , , , , ]* Gas chromatography-mass spectrometry (GC-MS) []* 32P-postlabeling assay [, , , , ]
Q15: How is the formation of 7-meG used to assess the efficacy of chemopreventive agents?
A15: Reduced 7-meG levels in DNA, following exposure to a carcinogen, can indicate the protective effect of a chemopreventive agent. This approach helps evaluate the ability of such agents to mitigate DNA damage caused by carcinogens. [, ]
Q16: Are there known mechanisms of resistance related to 7-meG formation or repair?
A16: Research indicates that variations in the activity of DNA repair enzymes, particularly those involved in the removal of alkylated bases, can influence susceptibility to DNA damage and potentially contribute to resistance to certain cancer treatments. [, ]
Q17: What are the known toxicological effects of 7-meG?
A17: While 7-meG itself is not directly toxic, its presence in DNA can contribute to mutations and genomic instability, potentially increasing the risk of cancer development. [, , ]
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